N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a morpholine ring, and a sulfonylbenzamide group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodioxole precursor is replaced by morpholine.
Sulfonylation: The sulfonylbenzamide group is introduced through a sulfonylation reaction, where the morpholine-substituted benzodioxole is reacted with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzodioxole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.
Biology: In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer chemistry and catalysis.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine
- N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine
Comparison: Compared to these similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring and the sulfonylbenzamide group. These structural features contribute to its distinct chemical reactivity and potential biological activity. The morpholine ring enhances its solubility and bioavailability, while the sulfonylbenzamide group provides additional sites for chemical modification and interaction with molecular targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(20-12-14-1-6-17-18(11-14)27-13-26-17)15-2-4-16(5-3-15)28(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10,12-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAQOZSOXFUKEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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